molecular formula C12H6Cl2N6S2 B11054588 3-(2,6-Dichlorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,6-Dichlorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054588
M. Wt: 369.3 g/mol
InChI Key: KYXACZDKCIJFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a thiadiazolyl group, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(2,6-Dichlorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the triazolothiadiazole core: This is usually achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dichlorobenzyl group: This step involves the substitution reaction where the dichlorobenzyl group is introduced to the core structure.

    Formation of the thiadiazolyl group: This is typically done through a series of reactions involving thiadiazole precursors.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

3-(2,6-Dichlorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,6-Dichlorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3-(2,6-Dichlorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but with slight modifications, leading to differences in their chemical and biological properties.

    Other triazolothiadiazoles: These compounds share the triazolothiadiazole core but differ in the substituents attached to the core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs and other triazolothiadiazoles.

Properties

Molecular Formula

C12H6Cl2N6S2

Molecular Weight

369.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6Cl2N6S2/c13-7-2-1-3-8(14)6(7)4-10-16-17-12-20(10)18-11(22-12)9-5-21-19-15-9/h1-3,5H,4H2

InChI Key

KYXACZDKCIJFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NN=C3N2N=C(S3)C4=CSN=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.